N-(4-Hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)pyridine-3-carboxamide
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Overview
Description
N-(4-Hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)pyridine-3-carboxamide is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a combination of pyridine and oxazole rings, which are known for their biological and chemical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)pyridine-3-carboxamide typically involves multiple steps, including the formation of the oxazole and pyridine rings. One common method involves the Diels-Alder reaction, followed by hydrogenation to form the desired compound . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
N-(4-Hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities and structural similarities.
Pyrimidine Derivatives: Exhibiting a wide range of pharmacological activities.
Imidazole Containing Compounds: Known for their antimicrobial potential.
Uniqueness
N-(4-Hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)pyridine-3-carboxamide stands out due to its unique combination of pyridine and oxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C19H14N4O3 |
---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
N-[4-hydroxy-3-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H14N4O3/c1-11-8-13(22-18(25)12-4-2-6-20-10-12)9-14(16(11)24)19-23-17-15(26-19)5-3-7-21-17/h2-10,24H,1H3,(H,22,25) |
InChI Key |
UHEYBMFBRSIZRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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